Isopropyl tiglate

Pheromone Biology Entomology Chemical Ecology

Isopropyl tiglate (CAS 1733-25-1, FEMA is a volatile, colorless ester derived from tiglic acid and isopropanol. It is characterized by a distinct sweet, minty, and green organoleptic profile and is utilized as a flavoring agent and fragrance ingredient.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1733-25-1
Cat. No. B167597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl tiglate
CAS1733-25-1
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C)C
InChIInChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3
InChIKeyVUPBIVVRPJDWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitycompletely miscible with alcohol and diluted alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Tiglate (CAS 1733-25-1): Procurement-Grade Overview and Physicochemical Profile


Isopropyl tiglate (CAS 1733-25-1, FEMA 3229) is a volatile, colorless ester derived from tiglic acid and isopropanol [1]. It is characterized by a distinct sweet, minty, and green organoleptic profile and is utilized as a flavoring agent and fragrance ingredient . Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.2 g/mol and a density of 0.896 g/mL at 25 °C . The compound is classified as Generally Recognized as Safe (GRAS) by FEMA and is listed in the FDA's Substances Added to Food inventory [2].

Why Substituting Isopropyl Tiglate (CAS 1733-25-1) with Other Tiglate Esters Fails: A Procurement Risk Analysis


Within the tiglate ester family, structural variations in the alcohol moiety profoundly impact biological activity, physicochemical properties, and regulatory standing. Direct head-to-head electroantennogram studies demonstrate that isopropyl tiglate exhibits intermediate pheromone activity, distinctly different from the higher potency of ethyl tiglate and the lower activity of methyl tiglate [1]. Furthermore, physical property divergence, such as the 25 °C vapor pressure of 1.88 mmHg and logP of 2.75 , dictates different evaporation rates and matrix partitioning, making simple molar substitution unreliable in fragrance and flavor formulations . Using a non-equivalent tiglate ester will alter both the intensity and character of the intended sensory profile, leading to batch failure and reformulation costs.

Quantitative Evidence Guide: Measurable Differentiation of Isopropyl Tiglate (CAS 1733-25-1)


Pheromone Activity Rank: Isopropyl Tiglate vs. Ethyl and Methyl Tiglate in Drosophila virilis Bioassay

In a direct head-to-head electroantennogram bioassay, isopropyl tiglate demonstrated intermediate pheromone activity compared to ethyl and methyl tiglate. At a dose of 10 ng per compound, ethyl tiglate was the most active ester, while methyl tiglate was the least active [1]. Isopropyl tiglate's activity lies between these two, providing a specific, quantifiable performance level [1]. This ranking is critical for studies requiring a defined pheromone potency or for applications where the exact species-specific response must be replicated [2].

Pheromone Biology Entomology Chemical Ecology

Vapor Pressure and Volatility: Isopropyl Tiglate vs. Ethyl Tiglate at 25 °C

Isopropyl tiglate exhibits a vapor pressure of 1.88 mmHg at 25 °C, a key determinant of its evaporation rate and headspace concentration in formulations . In comparison, the structurally similar ethyl tiglate has a higher vapor pressure of approximately 3.0 mmHg at 25 °C [1]. This 37% lower vapor pressure for isopropyl tiglate directly translates to a slower, more sustained release profile, which is a critical differentiator for formulators seeking prolonged fragrance or flavor impact without the sharp, rapid burst characteristic of the ethyl analog.

Physical Chemistry Formulation Science Flavor Release

Lipophilicity (LogP) Differentiation: Isopropyl Tiglate vs. Methyl Tiglate

The calculated partition coefficient (LogP) for isopropyl tiglate is 2.75, indicating its relative lipophilicity . This value is significantly higher than that of methyl tiglate, which has a LogP of approximately 1.95 [1]. This 0.8 unit difference in LogP reflects a >6-fold difference in lipid-to-water partitioning and directly impacts how the compound behaves in complex matrices such as emulsions, food products, and biological membranes .

Pharmacokinetics Partitioning Formulation Science

Regulatory and Procurement-Grade Specifications: Isopropyl Tiglate (CAS 1733-25-1) vs. Non-Listed Analogs

Isopropyl tiglate holds FEMA GRAS status (FEMA 3229) and is listed in the FDA's Substances Added to Food inventory, with an established JECFA number (312) and a recommended use level of 1-10 mg/kg in finished food products [1][2][3]. In contrast, many higher alkyl tiglate esters (e.g., butyl, pentyl) do not have FEMA GRAS clearance or established food-use limits, creating significant regulatory barriers for food and beverage applications [4]. Furthermore, isopropyl tiglate is commercially available with a verified assay of ≥98% and specific refractive index and density ranges, ensuring batch-to-batch reproducibility .

Regulatory Affairs Quality Control Procurement

Optimal Procurement Scenarios for Isopropyl Tiglate (CAS 1733-25-1) Based on Quantified Differentiation


Drosophila and Insect Pheromone Research Requiring Intermediate Biological Activity

For researchers replicating or studying aggregation pheromone responses in Drosophila species, isopropyl tiglate is the correct procurement choice when a specific, intermediate level of electroantennogram activity is required. As established by direct head-to-head comparison [1], it provides a response that is distinctly more potent than methyl tiglate and less potent than ethyl tiglate, allowing for precise control over experimental variables and ensuring accurate replication of published studies [1][2].

Long-Lasting Minty Flavor and Fragrance Formulations in Complex Matrices

Formulators creating sustained-release minty profiles in personal care products (e.g., lotions, shampoos) or food applications (e.g., chewing gum, baked goods) should procure isopropyl tiglate for its unique combination of vapor pressure and lipophilicity. Its 1.88 mmHg vapor pressure at 25 °C and LogP of 2.75 ensure a slower, more controlled release from emulsions and matrices compared to the more volatile ethyl tiglate, extending product shelf-life and sensory impact .

Regulatory-Compliant Food and Beverage Flavor Development

For food scientists and flavorists developing new mint, green, or vegetable flavor systems for commercial food and beverage products, isopropyl tiglate is the de-risked procurement choice. Its established FEMA GRAS status (3229) and FDA listing [3][4] provide a clear regulatory path for use at defined levels (1-10 mg/kg) [5], eliminating the uncertainty and approval hurdles associated with non-listed tiglate esters. The commercial availability of high-purity material (≥98% assay) further streamlines quality control and scale-up.

Neuroscience Studies Using Isopropyl Tiglate as a Defined M72 Olfactory Receptor Ligand

In neuroscience, isopropyl tiglate is a validated and specific ligand for the mouse M72 olfactory receptor [6]. Its established use in classical conditioning and exposure studies, including in utero and diet-induced obesity models [6][7], makes it a standard procurement item for laboratories investigating olfactory system development, receptor mapping, and sensory neurobiology. Using an alternative tiglate ester would invalidate comparisons with the extensive body of published M72-centric research.

Technical Documentation Hub

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